(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester: is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-trifluoromethoxy-benzene.
Formation of Intermediate: The benzene derivative undergoes a Friedel-Crafts acylation to introduce the oxo-acetic acid moiety.
Esterification: The resulting oxo-acetic acid is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester serves as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates in drug discovery. Researchers investigate its derivatives for anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the materials science field, this compound is used in the development of advanced polymers and coatings. Its fluorinated groups impart desirable properties such as chemical resistance and low surface energy, which are beneficial in various industrial applications.
Wirkmechanismus
The mechanism by which (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, its action may involve interaction with specific enzymes or receptors, modulating biological pathways. The trifluoromethoxy group can enhance binding affinity and selectivity towards target proteins, influencing the compound’s pharmacokinetic and pharmacodynamic profiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-4-methoxy-phenyl)-oxo-acetic acid ethyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3-Chloro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester: Contains a chlorine atom instead of a fluorine atom at the 3-position.
(3-Fluoro-4-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester: Has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester makes it unique. These groups significantly influence the compound’s electronic properties, enhancing its reactivity and stability. This uniqueness is leveraged in various applications, particularly in the design of molecules with specific biological activities or material properties.
By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
ethyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c1-2-18-10(17)9(16)6-3-4-8(7(12)5-6)19-11(13,14)15/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKSLWVCQCJHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.